(4R)-Boc-4-(4-bromobenzyl)-L-pyroglutamic acid benzyl ester
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Overview
Description
(4R)-Boc-4-(4-bromobenzyl)-L-pyroglutamic acid benzyl ester is a complex organic compound that belongs to the class of pyroglutamic acid derivatives. This compound is characterized by the presence of a bromobenzyl group attached to the pyroglutamic acid core, which is further protected by a Boc (tert-butoxycarbonyl) group and esterified with a benzyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-Boc-4-(4-bromobenzyl)-L-pyroglutamic acid benzyl ester typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Protection of the Pyroglutamic Acid: The pyroglutamic acid is first protected with a Boc group to prevent unwanted reactions at the amine site. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Bromination: The next step involves the bromination of the benzyl group. This can be done using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN (azobisisobutyronitrile).
Esterification: The final step is the esterification of the protected pyroglutamic acid with benzyl alcohol. This is typically carried out using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4R)-Boc-4-(4-bromobenzyl)-L-pyroglutamic acid benzyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.
Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Sodium azide in DMF (dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Major Products
Substitution: Formation of azido, cyano, or thiol derivatives.
Oxidation: Conversion of the benzyl group to a carboxylic acid.
Reduction: Reduction of the ester to a primary alcohol.
Scientific Research Applications
(4R)-Boc-4-(4-bromobenzyl)-L-pyroglutamic acid benzyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (4R)-Boc-4-(4-bromobenzyl)-L-pyroglutamic acid benzyl ester is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes and receptors. The bromobenzyl group may play a role in binding to these targets, while the Boc and benzyl ester groups provide stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- (4R)-Boc-4-(4-chlorobenzyl)-L-pyroglutamic acid benzyl ester
- (4R)-Boc-4-(4-fluorobenzyl)-L-pyroglutamic acid benzyl ester
- (4R)-Boc-4-(4-methylbenzyl)-L-pyroglutamic acid benzyl ester
Uniqueness
The presence of the bromine atom in (4R)-Boc-4-(4-bromobenzyl)-L-pyroglutamic acid benzyl ester makes it unique compared to its analogs. Bromine is a larger and more electronegative atom than chlorine, fluorine, or methyl groups, which can influence the compound’s reactivity and binding properties. This uniqueness can be exploited in the design of new drugs and materials with specific properties.
Properties
IUPAC Name |
2-O-benzyl 1-O-tert-butyl 4-[(4-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26BrNO5/c1-24(2,3)31-23(29)26-20(22(28)30-15-17-7-5-4-6-8-17)14-18(21(26)27)13-16-9-11-19(25)12-10-16/h4-12,18,20H,13-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAJRTAQPRGILN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC(C1=O)CC2=CC=C(C=C2)Br)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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